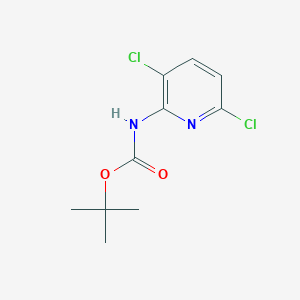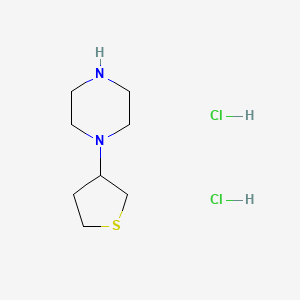
1-(Thiolan-3-yl)piperazine dihydrochloride
Descripción general
Descripción
1-(Thiolan-3-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2S and a molecular weight of 245.21 g/mol . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound allows for diverse applications, from drug synthesis to catalyst development.Aplicaciones Científicas De Investigación
Antidepressant and Antianxiety Activities
1-(Thiolan-3-yl)piperazine derivatives have been investigated for their antidepressant and antianxiety activities. A study by Kumar et al. (2017) synthesized a novel series of such compounds, finding that certain derivatives significantly reduced immobility times in mice, indicative of antidepressant effects, and also exhibited notable antianxiety activity (Kumar et al., 2017).
Antiplasmodial Activity
Research on piperazine compounds, closely related to 1-(Thiolan-3-yl)piperazine, demonstrated antiplasmodial activity against Plasmodium falciparum strains. Florenta et al. (2000) used affinity chromatography with a piperazine compound to isolate and clone a protein from P. falciparum, shedding light on the potential use of these compounds in malaria research (Florenta et al., 2000).
Anticancer Potential
Piperazine derivatives, including those similar to 1-(Thiolan-3-yl)piperazine, have shown promising anticancer properties. Turov (2020) reported that specific piperazine-substituted 1,3-thiazoles exhibited significant in vitro anticancer activity against various cancer cell lines, including lung, breast, and leukemia cells (Turov, 2020).
Antibacterial and Antifungal Properties
Ibiş et al. (2015) studied nucleophilic substitution reactions using piperazine derivatives and evaluated their antibacterial and antifungal activities. The results indicate potential applications in combating bacterial and fungal infections (Ibiş et al., 2015).
Anti-inflammatory Activity
Ahmed et al. (2017) synthesized novel piperazine derivatives and evaluated their anti-inflammatory activity. Some compounds showed significant in-vitro anti-inflammatory effects, indicating potential applications in inflammation-related conditions (Ahmed et al., 2017).
Mecanismo De Acción
The mechanism of action of piperazine derivatives is often related to their biological activity. For example, piperazine is a GABA receptor agonist and binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Propiedades
IUPAC Name |
1-(thiolan-3-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S.2ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;;/h8-9H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNZUMULOJUTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



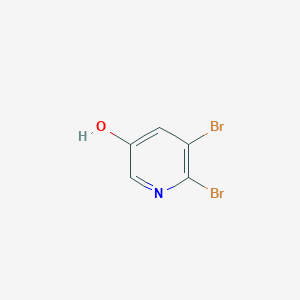
![2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid](/img/structure/B1445625.png)


![1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1445630.png)
![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl](/img/structure/B1445631.png)
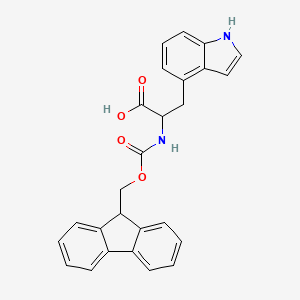
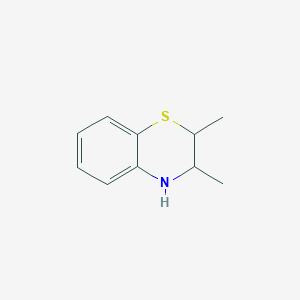

![6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1445640.png)
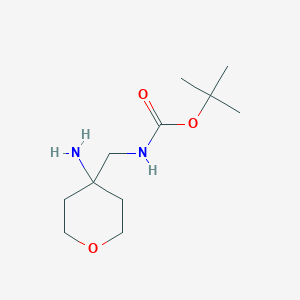
![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)

